Computed Lipophilicity (XLogP3-AA) Differentially Favors Passive Membrane Permeability Compared to a Primary Amine Analog
The target compound exhibits a computed XLogP3-AA of 1.2, indicating moderate lipophilicity suitable for passive membrane diffusion. In contrast, the direct 2-amino analog (2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one; predicted XLogP ≈ -0.2) is substantially more hydrophilic. This 1.4 log-unit difference corresponds to an approximate 25-fold higher predicted lipid bilayer partition coefficient for the 2-chloro derivative, which can be advantageous in cell-based assays where intracellular target engagement is required [1]. However, this comparison relies on computed values for the comparator and has not been experimentally validated.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = 1.2 |
| Comparator Or Baseline | 2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one: predicted XLogP ≈ -0.2 (based on amine analog; value estimated from structural similarity), no published experimental logP |
| Quantified Difference | ΔXLogP ≈ 1.4 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); comparator value is inferred, not experimentally measured |
Why This Matters
Moderate lipophilicity (XLogP 1.2) positions the compound favorably for cell-based screening campaigns, whereas the more polar amine analog may exhibit limited membrane permeability, affecting intracellular activity.
- [1] PubChem CID 121204381, 2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one, XLogP3-AA property, https://pubchem.ncbi.nlm.nih.gov/compound/121204381, accessed 2026-05-08. View Source
